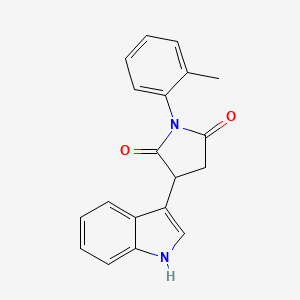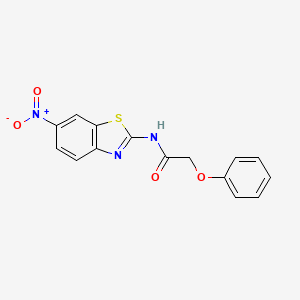
N-(2-methoxy-1-methylethyl)benzenesulfonamide
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(2-methoxy-1-methylethyl)benzenesulfonamide” would consist of a benzene ring linked to a sulfonamide group, with a 2-methoxy-1-methylethyl group attached to the nitrogen of the sulfonamide .Chemical Reactions Analysis
Again, while specific chemical reactions involving “this compound” are not available, benzenesulfonamides are known to participate in a variety of chemical reactions. They can act as bases, forming salts with strong acids, and as nucleophiles in reactions with electrophiles .Mechanism of Action
Target of Action
N-(1-methoxypropan-2-yl)benzenesulfonamide, also known as N-(2-methoxy-1-methylethyl)benzenesulfonamide or Cambridge id 6612716, primarily targets carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .
Mode of Action
The compound interacts with CA IX through its sulfonamide group, which binds to the zinc ion in the active site of the enzyme . This binding inhibits the enzyme’s activity, disrupting the balance of carbon dioxide and bicarbonate in the tumor cells . The inhibition of CA IX can lead to a decrease in tumor cell proliferation and survival .
Biochemical Pathways
The inhibition of CA IX affects the pH regulation in tumor cells. Normally, tumor cells shift their metabolism to anaerobic glycolysis, leading to an acidic extracellular environment and alkaline intracellular pH . By inhibiting CA IX, the compound disrupts this pH regulation, which can lead to the death of tumor cells .
Result of Action
The inhibition of CA IX by N-(1-methoxypropan-2-yl)benzenesulfonamide can lead to significant anti-proliferative effects against tumor cells . For instance, certain derivatives of the compound have shown significant inhibitory effects against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) .
Action Environment
The action of N-(1-methoxypropan-2-yl)benzenesulfonamide can be influenced by various environmental factors. For example, the acidic extracellular environment of tumor cells can enhance the compound’s uptake and efficacy Additionally, the compound’s stability could be affected by factors such as temperature and pH
properties
IUPAC Name |
N-(1-methoxypropan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-9(8-14-2)11-15(12,13)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBREGBNVNTYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3955053.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B3955061.png)



![1-allyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3955082.png)

![1-(4-methoxyphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B3955098.png)

![ethyl 4-[6-oxo-7-(4-pyridinylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B3955124.png)

![10-phenyl-9,10-dihydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B3955143.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(2-methyl-1-piperidinyl)-2-propanol]](/img/structure/B3955153.png)
